ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate
Description
The compound ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate features a pyrazole core substituted with methyl groups at positions 3 and 4. The pyrazole’s 1-position is linked to a 2-pyridinyl group bearing a urea-derived (4-toluidinocarbonyl)amino substituent.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1-[5-[(4-methylphenyl)carbamoylamino]pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-5-29-20(27)19-14(3)25-26(15(19)4)18-11-10-17(12-22-18)24-21(28)23-16-8-6-13(2)7-9-16/h6-12H,5H2,1-4H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFUUQGMQXGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate (CAS: 477712-91-7) is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies and providing a detailed examination of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N5O3, with a molecular weight of approximately 393.4 g/mol. The compound features a pyrazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Structural Characteristics
- Molecular Weight : 393.4 g/mol
- Purity : Minimum 95%
- Functional Groups : Includes carboxylate and pyridine moieties, contributing to its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that this compound effectively inhibited the growth of human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical in cancer therapy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Testing against Gram-positive and Gram-negative bacteria revealed that it has a notable inhibitory effect on bacterial growth.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The data indicates that the compound's structure contributes to its effectiveness against these microorganisms, potentially making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that it can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Synthesis and Derivatives
The synthesis of this compound involves several steps including the formation of the pyrazole ring followed by functionalization with pyridine derivatives. Novel methods have been developed to enhance yield and purity during synthesis, making it more accessible for research purposes .
Synthetic Route Overview
- Formation of Pyrazole : Reaction between appropriate hydrazine derivatives and ethyl acetoacetate.
- Pyridine Functionalization : Introduction of pyridine moieties through nucleophilic substitution reactions.
- Final Esterification : Conversion to the final ester form using carboxylic acid derivatives.
Comparison with Similar Compounds
Substituent Variations on the Pyridinyl Ring
The target compound’s structural analogs differ primarily in the substituents attached to the pyridinyl ring. Key examples include:
Key Observations :
- Electronic Effects: The 4-toluidinocarbonyl group (target compound) contains a urea linkage, enabling stronger hydrogen bonding compared to the amide linkages in the thienyl and benzamido analogs. This could enhance target affinity in biological systems.
- Lipophilicity: The trifluoromethyl group in the benzamido analog (CAS 477710-49-9) significantly increases lipophilicity (logP ~3.5 estimated) compared to the toluidinocarbonyl analog (logP ~2.8). This may improve membrane permeability but reduce aqueous solubility.
- Synthetic Accessibility : Thienyl and benzamido derivatives are typically synthesized via standard amide coupling reactions, while the urea linkage in the target compound requires carbamoyl chloride intermediates, which may introduce additional synthetic challenges .
Core Heterocycle Modifications
While the target compound retains a pyrazole core, other analogs feature alternative heterocycles:
Key Observations :
Pharmacological and Physicochemical Properties
Solubility and Stability :
- The toluidinocarbonyl analog’s urea linkage may confer greater hydrolytic stability compared to amide-based analogs, though this depends on the physiological environment.
- The trifluoromethyl group in CAS 477710-49-9 enhances metabolic stability by resisting cytochrome P450 oxidation, a common degradation pathway .
Q & A
Q. What are the recommended synthetic routes for ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups. Key steps include:
- Cyclization: Use of hydrazine hydrate with ethyl acetoacetate derivatives to form the pyrazole ring .
- Functionalization: Introduction of the 4-toluidinocarbonylamino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters, N-H stretches for amides at ~3300 cm⁻¹) .
- NMR (¹H/¹³C): Confirm regiochemistry of substituents. For instance, pyrazole C-4 carboxylate protons appear as a singlet due to symmetry, while aromatic protons on the pyridinyl group show splitting patterns indicative of substitution .
- XRD: Determine crystal structure and intermolecular interactions (e.g., hydrogen bonding involving the amide group) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .
Advanced Research Questions
Q. How can computational methods be integrated to resolve contradictions in reaction mechanisms or regiochemical outcomes during synthesis?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetically favored pathways. For example, competing pathways in amide bond formation can be analyzed to explain unexpected regiochemistry .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. ICReDD’s approach combines quantum chemistry with ML to reduce trial-and-error experimentation .
- Validation: Cross-reference computational predictions with experimental yields and selectivity data. Discrepancies may arise from solvent effects or unaccounted steric hindrance .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly in drug discovery contexts?
Methodological Answer:
- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target proteins (e.g., kinases, GPCRs). Focus on the pyrazole and amide moieties as pharmacophores .
- In Vitro Assays:
- Antimicrobial Activity: Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Anti-inflammatory Testing: Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage cell lines .
- Toxicity Profiling: Assess cytotoxicity in HEK293 or HepG2 cells using MTT assays. Compare selectivity indices (IC₅₀ values) between cancerous and normal cells .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Optimization: Use design of experiments (DoE) to evaluate critical parameters (e.g., temperature, stoichiometry). For instance, reaction temperature during cyclization significantly impacts yield and byproduct formation .
- Flow Chemistry: Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce variability .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FT-IR or Raman spectroscopy for real-time monitoring of intermediate purity .
Q. What advanced techniques are used to analyze structural stability under varying conditions (e.g., pH, temperature)?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (e.g., loss of ester groups above 200°C) .
- pH Stability Studies: Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. The amide bond may hydrolyze under strongly acidic/basic conditions .
- Solid-State NMR: Investigate polymorphic transitions or hydrate formation under humidity-controlled environments .
Q. How should conflicting data on biological activity or reaction efficiency be systematically addressed?
Methodological Answer:
- Meta-Analysis: Compile datasets from multiple studies to identify trends (e.g., correlation between substituent electronegativity and antimicrobial potency) .
- Error Source Identification: Use root-cause analysis (e.g., Ishikawa diagrams) to isolate variables like impurities in starting materials or inconsistent assay protocols .
- Collaborative Validation: Reproduce experiments across independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
